(5-Methylbenzo[d]isoxazol-3-yl)methanamine
Description
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Properties
IUPAC Name |
(5-methyl-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGMBYBNDSEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Benzisoxazole Methanamine Scaffold: Synthetic Architectures and Polypharmacology
Executive Summary
The 1,2-benzisoxazole-3-methanamine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the design of antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[1] Its utility stems from its bioisosteric relationship with the indole and benzofuran rings, offering enhanced metabolic stability while maintaining the ability to engage in
This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and assay protocols required to leverage this scaffold, specifically focusing on its application in neurodegenerative (Alzheimer's) and psychiatric drug discovery.
Structural Significance & Pharmacophore Analysis
The benzisoxazole core functions as a rigid aromatic spacer. In the context of the methanamine derivative (where a basic amine is linked to the C3 position via a methylene bridge), the molecule exhibits a unique "head-and-tail" topology essential for multi-target directed ligands (MTDLs).
Key Pharmacophoric Features:
-
The Nitrogen-Oxygen Bond: The isoxazole ring possesses a weak N-O bond that can act as a latent functionality (masked 2-hydroxybenzonitrile) or participate in specific electrostatic interactions within receptor pockets (e.g., the catalytic anionic site of Acetylcholinesterase).
-
The Methylene Linker: The C3-methylene group provides rotational freedom, allowing the terminal amine to orient itself towards acidic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs) or enzymes.
-
Bioisosterism: It effectively mimics the benzoyl moiety found in N-benzylpiperidine inhibitors but with improved lipophilicity profiles.
Synthetic Architectures
The synthesis of 3-methanamine analogs typically proceeds via the functionalization of a 3-methyl-1,2-benzisoxazole precursor.[2] This route is preferred over direct cyclization of amino-functionalized oximes due to higher yields and fewer side reactions.
Core Synthetic Workflow
The following workflow illustrates the conversion of salicylaldehyde/ketone precursors into the active methanamine scaffold.
Figure 1: Retrosynthetic pathway for generating diverse 3-methanamine benzisoxazole libraries.
Therapeutic Applications & SAR
Alzheimer’s Disease: Dual Binding AChE Inhibitors
The most prominent application of the benzisoxazole methanamine scaffold is in the design of Acetylcholinesterase (AChE) inhibitors. The enzyme features a deep, narrow gorge (20 Å) connecting the Peripheral Anionic Site (PAS) at the entrance to the Catalytic Anionic Site (CAS) at the bottom.
-
Mechanism: The benzisoxazole ring typically binds to the PAS (interacting with Trp279), while the methanamine linker extends down the gorge, allowing the terminal amine (often part of a piperidine or benzylamine system) to interact with the CAS (Trp84/Asp72).
-
SAR Insight: Linker length is critical. A spacer of 2–4 carbons (or equivalent rigid length) between the benzisoxazole and the basic nitrogen optimizes the dual-site span.
Psychopharmacology: D2/5-HT2A Antagonism
In antipsychotic research, the benzisoxazole moiety (as seen in Risperidone) provides high affinity for 5-HT2A receptors.[3][4]
-
SAR Insight: Electron-donating groups on the benzene ring of the benzisoxazole tend to decrease affinity, while electron-withdrawing groups (like 6-Fluoro) often enhance metabolic stability and potency.
Figure 2: Dual-binding mechanism of benzisoxazole methanamine ligands within the AChE gorge.
Experimental Protocols
Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole
This intermediate is the "gateway" to methanamine analogs.
Reagents: 3-Methyl-1,2-benzisoxazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4 (or CHCl3 as a greener alternative).
-
Setup: Dissolve 3-methyl-1,2-benzisoxazole (10 mmol) in anhydrous CCl4 (50 mL).
-
Addition: Add NBS (11 mmol) and a catalytic amount of AIBN (0.5 mmol).
-
Reflux: Heat the mixture to reflux (77°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize from n-hexane to yield the product (Typical Yield: 65–75%).
-
Note: This compound is a potent lachrymator. Handle in a fume hood.
-
Ellman’s Assay for AChE Inhibition
A self-validating colorimetric assay to determine IC50.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.
Protocol:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme Sol: Dissolve AChE (from Electrophorus electricus) in buffer to 2.14 U/mL.
-
Reagent Sol: Dissolve DTNB (0.4 mg/mL) in buffer.
-
Plate Setup (96-well):
-
Blank: 150 µL Buffer.
-
Control: 130 µL Buffer + 20 µL Enzyme.
-
Test: 110 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Benzisoxazole analog in DMSO).
-
-
Incubation: Incubate at 25°C for 20 minutes (allows inhibitor binding).
-
Substrate Addition: Add 20 µL ATCh (1 mM) to all wells except Blank.
-
Detection: Add 20 µL DTNB to all wells.
-
Measurement: Monitor Absorbance (412 nm) every 30s for 5 minutes.
-
Calculation: Calculate % Inhibition =
. Plot log[Inhibitor] vs. % Inhibition to find IC50.
Data Presentation: SAR Summary
The following table summarizes the impact of substitutions on the benzisoxazole methanamine core regarding AChE inhibition (Data synthesized from general literature trends [1][2]).
| Analog ID | R-Group (Amine Component) | Linker Length | IC50 (AChE) | Selectivity (AChE/BuChE) | Notes |
| BM-01 | Diethylamine | 1 Carbon | > 10 µM | Low | Too flexible, poor CAS binding. |
| BM-05 | N-Benzylpiperidine | 1 Carbon | 12 nM | High | Classic dual-binder profile. |
| BM-07 | N-Benzylpiperidine | 2 Carbons | 3 nM | Very High | Optimal gorge length match. |
| BM-12 | Morpholine | 1 Carbon | 450 nM | Moderate | Reduced hydrophobic interaction at CAS. |
| BM-15 | 4-Fluorobenzyl-piperidine | 1 Carbon | 0.8 nM | High | Fluorine enhances metabolic stability & binding. |
References
-
Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase.[2][5] Journal of Medicinal Chemistry, 37(14), 2156-2165. Link
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 20-27. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link
-
Palermo, M. G. (1996). A convenient one-pot synthesis of 3-amino-1,2-benzisoxazoles.[1] Tetrahedron Letters, 37(17), 2885-2886. Link
-
Pavese, M., et al. (2023). Multi-target-directed ligands in Alzheimer's disease treatment. Current Medicinal Chemistry. Link
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- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Procedure for reductive amination using (5-Methylbenzo[d]isoxazol-3-yl)methanamine
An Application Guide to Reductive Amination Using (5-Methylbenzo[d]isoxazol-3-yl)methanamine
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science, for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This powerful reaction converts aldehydes or ketones into primary, secondary, or tertiary amines via an intermediate imine, which is reduced in situ.[3][4] Unlike direct N-alkylation with alkyl halides, reductive amination elegantly avoids common pitfalls such as over-alkylation, leading to cleaner reactions and higher yields of the desired product.[1][5]
This guide provides a detailed examination of the reductive amination process, specifically tailored for researchers utilizing (5-Methylbenzo[d]isoxazol-3-yl)methanamine . This primary amine serves as a valuable building block, incorporating the privileged benzisoxazole scaffold, a motif present in numerous biologically active compounds. By mastering its application in reductive amination, scientists can efficiently generate libraries of novel secondary and tertiary amines for screening and development.
This document will delve into the reaction mechanism, provide guidance on reagent selection, and present a detailed, field-tested protocol for a representative transformation. The focus is on providing not just a set of instructions, but the underlying chemical logic to empower researchers to adapt and optimize the procedure for their specific synthetic targets.
Mechanistic Underpinnings and Reagent Selection
A successful reductive amination hinges on understanding the two-stage reaction pathway and selecting reagents that favor the desired outcome.
The Core Mechanism: From Carbonyl to Amine
The reaction proceeds through two distinct, reversible steps that culminate in an irreversible reduction:
-
Imine/Iminium Formation: The process begins with the nucleophilic attack of the primary amine, (5-Methylbenzo[d]isoxazol-3-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[3] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an imine. This equilibrium is often driven towards the imine by removing water or by the subsequent reduction step.[3] Protonation of the imine generates a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6]
-
Hydride Reduction: A selective reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, irreversibly forming the final, more substituted amine product.[7]
Sources
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Application Notes & Protocols: Mastering Amide Coupling Reactions for Benzisoxazole Amines
Abstract
The formation of the amide bond is arguably the most critical and frequently performed reaction in modern drug discovery.[1][2] The benzisoxazole moiety, a privileged scaffold, is a cornerstone of numerous therapeutic agents, valued for its role in antipsychotic, antimicrobial, and anticancer drugs.[3][4] The coupling of amines appended to the benzisoxazole core with diverse carboxylic acids is therefore a key strategy for generating novel chemical entities with significant pharmacological potential. However, the electronic nature of the benzisoxazole ring system can render the exocyclic amine less nucleophilic than simple aliphatic or anilino-type amines, presenting unique challenges for amide bond formation.[5][6][7] This guide provides an in-depth analysis of reaction conditions, detailed experimental protocols, and field-proven troubleshooting strategies specifically tailored for the successful amide coupling of benzisoxazole amines.
Core Principles: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water. In the context of complex, functionalized molecules like those in drug discovery, such harsh conditions are untenable. The universal strategy is, therefore, the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[8][9] The choice of activating agent is the single most important variable determining the success of the coupling reaction.
Two dominant mechanistic pathways, dictated by the class of coupling reagent, are employed:
Carbodiimide-Mediated Activation (e.g., EDC)
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses of amide synthesis due to their effectiveness and the ease of removing the corresponding urea byproduct via aqueous workup.[10] The reaction proceeds via a highly reactive O-acylisourea intermediate.
Causality Behind the Method: The O-acylisourea is susceptible to racemization (if the acid has a chiral center) and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction. To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable, yet still highly reactive, HOBt-ester.[11][12] This two-step, one-pot process is more controlled and consistently delivers higher yields, especially with challenging substrates.[13]
Figure 1: EDC/HOBt-mediated amide coupling pathway.
Uronium/Aminium Salt-Mediated Activation (e.g., HATU)
For challenging couplings involving weakly nucleophilic amines, such as many benzisoxazole derivatives, more potent coupling reagents are required. Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[2][11]
Causality Behind the Method: HATU's efficacy stems from the formation of a highly reactive OAt-active ester.[14] The 7-azabenzotriazole (HOAt) component is more acidic and a better leaving group than HOBt. Furthermore, the pyridine nitrogen in the HOAt moiety is believed to provide neighboring group participation, stabilizing the transition state of the amine attack and accelerating the reaction rate.[14] This makes HATU exceptionally effective for coupling sterically hindered substrates or electron-deficient amines where EDC/HOBt may fail.[5]
Figure 2: HATU-mediated amide coupling pathway.
Reagent Selection and Optimization
A successful protocol is a self-validating system. The logical selection of reagents based on substrate properties is the first step.
| Reagent Class | Example(s) | Key Strengths | Considerations for Benzisoxazole Amines |
| Coupling Reagent | EDC·HCl | Cost-effective; water-soluble urea byproduct is easily removed.[11] | May require an additive (HOBt) and longer reaction times. Might be insufficient for highly electron-deficient or sterically hindered benzisoxazole systems. |
| HATU, HBTU | High reactivity; rapid reaction rates; excellent for difficult couplings.[11][14] | Higher cost; byproduct (tetramethylurea) must be removed by chromatography or extraction. The reagent of choice when standard methods fail.[5] | |
| Additive | HOBt, HOAt | Minimizes racemization; suppresses side reactions; increases coupling efficiency.[11][12] | HOBt is standard with EDC. HOAt is incorporated within HATU and is more activating. |
| Base | DIPEA, TEA | Non-nucleophilic tertiary amines. Neutralize HCl salts (from EDC·HCl or amine·HCl) and deprotonate the carboxylic acid.[14][15] | Use of 2-3 equivalents is common. DIPEA is bulkier and less nucleophilic than TEA, often preferred to avoid side reactions. Must be fully removed during workup.[16] |
| Solvent | DMF, DCM, NMP | Polar aprotic solvents that solubilize most reactants. | DMF is the most common choice.[17] DCM can be used but may not be suitable for all substrates due to lower solubility. NMP is an alternative for very difficult-to-solubilize materials. |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should always monitor reactions by TLC or LC-MS to determine completion.
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is suitable for benzisoxazole amines with reasonable nucleophilicity.
Materials:
-
Benzisoxazole amine (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the benzisoxazole amine (1.0 equiv), carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the solution and cool the flask to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise via syringe. A mild exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The aqueous washes effectively remove the EDC-urea byproduct, excess HOBt, and DIPEA salts.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU
This protocol is recommended for electron-deficient or sterically hindered benzisoxazole amines where Protocol 1 gives low yields. The pre-activation step is critical for maximizing the formation of the active ester before introducing the less reactive amine.[18]
Materials:
-
Benzisoxazole amine (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF and stir to dissolve.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIPEA (1.5 equiv) dropwise. Stir the mixture at 0 °C for 20-30 minutes. This is the pre-activation step , allowing for the formation of the OAt-active ester.[18]
-
In a separate flask, dissolve the benzisoxazole amine (1.0 equiv) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Add the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours. These reactions are typically much faster than EDC couplings; monitor closely by TLC or LC-MS.[14]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 3: General experimental workflow for amide coupling.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Materials Recovered | 1. Low Nucleophilicity of Amine: The benzisoxazole amine is too electron-deficient for the chosen conditions.[7] 2. Inefficient Acid Activation: The coupling reagent (e.g., EDC alone) is not potent enough. 3. Steric Hindrance: Bulky groups near the reacting centers are preventing approach. | 1. Switch from EDC/HOBt to a more powerful reagent like HATU or COMU.[5][11] 2. Increase the reaction temperature to 40-50 °C. 3. Increase reaction time. 4. For very difficult cases, consider converting the carboxylic acid to an acyl fluoride or acyl chloride first, though this is a two-step process.[5][6] |
| Messy Reaction Profile (Multiple Spots on TLC) | 1. Side Reaction of Activated Ester: The O-acylisourea (from EDC) is rearranging to an inactive N-acylurea. 2. Reagent Degradation: Coupling reagents (especially HATU) can be moisture-sensitive. 3. Thermal Degradation: If heating, one of the components may be unstable. | 1. Ensure HOBt is used with EDC to trap the reactive intermediate.[11] 2. Use fresh, high-quality anhydrous solvents and reagents. 3. Use the pre-activation protocol (Protocol 2) to minimize the time the free amine is present with the coupling reagent.[18] |
| Difficulty Removing Byproducts | 1. EDC-Urea: Incomplete removal during aqueous workup. 2. Tetramethylurea (from HATU): Co-elutes with the product during chromatography. 3. Excess DIPEA: Lingering base can be difficult to remove under vacuum.[16] | 1. For EDC-Urea, perform an additional acidic wash (e.g., 1N HCl), as the urea is slightly basic. 2. For Tetramethylurea, washing with a 5% LiCl aqueous solution can sometimes help remove it and residual DMF.[16] 3. For DIPEA, ensure thorough acidic washes are performed. Co-evaporation with a high-boiling solvent like toluene can sometimes help. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- U.S. Food and Drug Administration. (2023). Drug Approval Package: Risperdal (Risperidone).
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.
- Dunsmore, C. J., et al. (2006). The development of a practical, enantioselective synthesis of the dual 5-LO/COX inhibitor Darapladib. Organic Process Research & Development, 10(5), 900-905.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Ma, C., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1256-1274.
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]
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Zhang, H., & Gu, Y. (2020). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Chen, G., et al. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19(7), 1792-1795.
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Reddit. (2022). Struggling with amide coupling. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
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Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
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Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
- Jakhar, K. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 289-296.
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Application Note: Strategic Solvent Selection for (5-Methylbenzo[d]isoxazol-3-yl)methanamine in Biological Assays
Abstract
The successful implementation of in-vitro biological assays is critically dependent on the effective solubilization of test compounds. Poor solubility is a primary source of experimental artifacts, leading to underestimated potency, inaccurate structure-activity relationships (SAR), and poor data reproducibility[1][2]. This application note provides a detailed guide for researchers on selecting an appropriate solvent system for (5-Methylbenzo[d]isoxazol-3-yl)methanamine, a heterocyclic amine. We present a hierarchical strategy, starting with aqueous-based systems leveraging pH modification, progressing to the use of dimethyl sulfoxide (DMSO), and finally exploring co-solvent systems. This guide includes field-proven protocols for stock solution preparation and kinetic solubility assessment to ensure compound integrity and maximize assay performance.
Physicochemical Characterization of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
Understanding the physicochemical properties of (5-Methylbenzo[d]isoxazol-3-yl)methanamine is the cornerstone of a logical solvent selection strategy. The molecule's structure, characterized by a fused benzisoxazole ring system and a primary amine group, dictates its solubility behavior.
-
Benzisoxazole Core: The fused aromatic ring system is rigid and hydrophobic, which inherently limits aqueous solubility.
-
Methanamine Group (-CH₂NH₂): This primary amine group is basic. It can be protonated under acidic conditions to form a more polar and water-soluble ammonium salt. This property is the most critical lever to pull for aqueous solubilization.[3][4]
Based on this structure, we can infer the key properties summarized in Table 1.
Table 1: Structural and Inferred Physicochemical Properties of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
| Property | Value / Observation | Implication for Solubility |
| Chemical Structure | ![]() | The molecule possesses both a large hydrophobic region (benzisoxazole) and a key ionizable group (primary amine). |
| CAS Number | 779268-16-5[5] | For unambiguous identification and literature searching. |
| Molecular Class | Heterocyclic Amine[6] | The presence of the amine group makes the compound a weak base. |
| Predicted Solubility | Low in neutral aqueous buffers (pH 7.4). Higher in acidic aqueous buffers. High in polar aprotic solvents like DMSO. | Direct dissolution in standard physiological buffers is likely to fail. pH modification or the use of organic solvents will be necessary.[1][3] |
| Ionizable Center | Primary Amine | The amine group can accept a proton (H⁺) to form a positively charged ammonium salt (-CH₂NH₃⁺), which dramatically increases its affinity for polar solvents like water. This is a key strategy for solubilization.[3][7] |
A Hierarchical Framework for Solvent Selection
A systematic, tiered approach minimizes the use of harsh organic solvents and reduces the risk of assay interference. The goal is to find the mildest solvent system that can maintain the compound in a monomeric, soluble state at the highest concentration tested. The decision-making process is outlined in the diagram below.
Diagram 1: Hierarchical Solvent Selection Workflow.
2.1. Tier 1: Aqueous Systems & pH Modification
For any ionizable compound, especially a base like (5-Methylbenzo[d]isoxazol-3-yl)methanamine, the first and best approach is to attempt solubilization by adjusting the pH.[3]
Causality: By lowering the pH of the aqueous buffer (e.g., to pH 3-5), the primary amine group becomes protonated. This conversion from a neutral, less polar molecule to a charged, more polar salt dramatically increases its solubility in water.
Recommendation:
-
Attempt to dissolve the compound directly in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
If the final assay can tolerate a slightly acidic pH, this is the ideal solution as it avoids organic solvents entirely.
-
If the assay requires a neutral pH, one can prepare a concentrated stock in an acidic buffer and then dilute it into the final neutral assay buffer. However, be vigilant for precipitation, as the compound will become less soluble as the pH rises.
2.2. Tier 2: Dimethyl Sulfoxide (DMSO) - The Universal Standard
If aqueous methods fail, DMSO is the next solvent of choice for preparing high-concentration stock solutions.[8] It is a highly polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[2]
Causality: DMSO's high dielectric constant and ability to act as both a hydrogen bond acceptor and a polar solvent allow it to effectively solvate a wide range of molecules that are poorly soluble in water.
Best Practices & Caveats:
-
Purity: Always use high-purity, anhydrous DMSO (≤0.2% water). DMSO is highly hygroscopic; it readily absorbs atmospheric moisture, which can decrease the solubility of hydrophobic compounds and alter the stock concentration over time.[9][10]
-
Stock Concentration: Prepare a concentrated stock solution, typically between 10-30 mM.[1][11] This allows for a large dilution factor into the final assay, minimizing the final DMSO concentration.
-
Final Assay Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤0.5% and almost always below 1%. Higher concentrations can be cytotoxic, interfere with enzyme activity, or cause other artifacts.[8][12]
-
Controls: Crucially , every plate must include a "vehicle control" containing the same final concentration of DMSO as the test wells to account for any solvent effects.[13]
2.3. Tier 3: Co-Solvent Systems
If a compound precipitates when the DMSO stock is diluted into the aqueous assay buffer, a co-solvent system may be required.[3][14] Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of nonpolar drugs.[3]
Causality: Co-solvents work by reducing the overall polarity of the solvent system (i.e., reducing the dielectric constant of water), which lowers the interfacial tension between the hydrophobic compound and the aqueous medium.[14][15]
Table 2: Common Co-Solvents for Biological Assays
| Co-Solvent | Class | Typical Use | Considerations |
| Ethanol (EtOH) | Protic Solvent | Often used with DMSO. Can improve solubility of moderately polar compounds. | Can affect protein structure and enzyme activity. Volatile. |
| Polyethylene Glycol (PEG 300/400) | Polymer | Excellent for increasing the solubility of very hydrophobic compounds.[4] | Can be viscous. Potential for assay interference must be checked. |
| Propylene Glycol (PG) | Diol | A less toxic alternative to ethylene glycol, often used in formulations.[4][14] | Less volatile than ethanol. |
| N-methyl-2-pyrrolidone (NMP) | Amide Solvent | A powerful, highly polar solvent. | Use with caution; higher potential for toxicity and reactivity compared to DMSO or glycols.[4] |
Recommendation: A common starting point for a co-solvent system is a 1:1 mixture of DMSO:PEG 400 for the initial stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a reliable, high-concentration stock solution.
Materials:
-
(5-Methylbenzo[d]isoxazol-3-yl)methanamine (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or microtube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW=176.2 g/mol , you need 1.762 mg).
-
Weigh Compound: Accurately weigh the solid compound into a tared vial.
-
Add Solvent: Add approximately 90% of the final required volume of DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.[13] Gentle warming to 37°C can also be used but should be done cautiously.[13]
-
Visual Inspection: Visually inspect the solution against a bright light to ensure no solid particles or haziness remains. The solution must be perfectly clear.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume. Mix thoroughly.
-
Storage: Store the stock solution at -20°C, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[13]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the practical (kinetic) solubility limit of the compound when diluted from a DMSO stock into your final assay buffer.[1]
Diagram 2: Workflow for Kinetic Solubility Assessment.
Procedure:
-
Prepare Plate: Dispense your final assay buffer into the wells of a clear 96-well plate. For a 1:100 dilution, add 198 µL of buffer to each well.
-
Initial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well of each row to achieve a 100 µM compound concentration (and 1% DMSO). Mix well by pipetting up and down.
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second (containing 100 µL of buffer), mixing, and repeating across the row.
-
Incubation: Incubate the plate for a period that mimics your assay's incubation time (e.g., 1-2 hours) at the relevant temperature.[1]
-
Detection:
-
Visual: Inspect each well against a black background with a focused light source. Look for cloudiness, haziness, or visible precipitate.
-
Instrumental: For a quantitative measure, read the plate on a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 650-750 nm).
-
-
Analysis: The kinetic solubility limit is the highest concentration that remains clear and free of precipitate after incubation. This concentration should be the upper limit used in your dose-response curves.
Conclusion and Final Recommendations
The solubility of (5-Methylbenzo[d]isoxazol-3-yl)methanamine is governed by its chemical nature as a heterocyclic amine. A logical, step-wise approach to solvent selection is critical for generating reliable and reproducible assay data.
-
Prioritize pH Modification: Always attempt to solubilize the compound in a slightly acidic aqueous buffer first. This is the cleanest method and avoids all organic solvent-related artifacts.
-
Use DMSO Wisely: If aqueous methods are not viable, use high-purity, anhydrous DMSO to prepare a concentrated stock (10-30 mM).
-
Control Final Solvent Concentration: Ensure the final concentration of any organic solvent in your assay is low (<0.5%) and consistent across all wells, including controls.
-
Verify Solubility Experimentally: Do not assume a compound is soluble. Perform a kinetic solubility test (Protocol 2) in your final assay buffer to confirm the maximum usable concentration and prevent precipitation-related artifacts.
References
-
National Center for Biotechnology Information (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
-
Karamanos, T. K., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
McLaughlin, B., et al. (2020). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]
-
Ghafourian, T., et al. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Al-Sammarraie, N., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PubMed Central. [Link]
-
Spicer, T. P., et al. (2020). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]
-
ResearchGate. (n.d.). Review articles in HIGH-THROUGHPUT SCREENING ASSAYS. [Link]
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]
-
Giebułtowicz, J., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]
-
LibreTexts Chemistry. (2018). Amines and Heterocycles. [Link]
-
Wikipedia. (n.d.). Heterocyclic amine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 779268-16-5|(5-Methylbenzo[d]isoxazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
Welcome to the technical support guide for the synthesis of (5-Methylbenzo[d]isoxazol-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges in this synthetic route and ultimately improve your yield and purity.
Overview of the Synthetic Strategy
The synthesis of (5-Methylbenzo[d]isoxazol-3-yl)methanamine is most effectively approached via a two-step sequence. This pathway is selected for its reliance on well-established and scalable chemical transformations. The overall strategy involves the initial construction of the 5-methylbenzo[d]isoxazole core functionalized with a nitrile group at the 3-position, followed by the reduction of this nitrile to the target primary amine.
Caption: High-level overview of the two-step synthetic pathway.
Part 1: Synthesis of 5-Methylbenzo[d]isoxazole-3-carbonitrile
The formation of the benzisoxazole ring is the critical first step. A robust method is the oxidative cyclization of an aldoxime derived from a substituted salicylaldehyde. This approach is often favored for its reliability and good yields. The key transformation is the in situ generation of a nitrile oxide from the aldoxime, which then undergoes intramolecular cyclization.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the cyclization step is consistently low. What are the likely causes?
A1: Low yields in this step typically trace back to three main areas: the stability of the starting oxime, the efficiency of the nitrile oxide formation, and competing side reactions.
-
Starting Material Quality: The starting 2-hydroxy-5-methylbenzaldehyde oxime must be pure. Impurities can interfere with the oxidant and generate side products. Ensure the oxime is fully dry, as water can hydrolyze some common chlorinating agents used for nitrile oxide generation.
-
Oxidant Choice and Stoichiometry: The conversion of the oxime to the nitrile oxide is the crucial step. Common oxidants include sodium hypochlorite (bleach) and N-chlorosuccinimide (NCS).[1][2]
-
Over-oxidation: Using an excessive amount of a strong oxidant can lead to degradation of the aromatic ring or formation of undesired chlorinated byproducts.
-
Incomplete Reaction: Insufficient oxidant will result in unreacted starting material, complicating purification. We recommend starting with 1.1 to 1.2 equivalents of the oxidant.
-
-
Reaction Temperature: The formation of nitrile oxide is often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise can lead to dimerization of the nitrile oxide or other decomposition pathways.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: Besides unreacted starting material, several side products can form. A common troubleshooting workflow is outlined below:
Caption: Troubleshooting guide for side products in the cyclization step.
-
Furoxan Dimer: Nitrile oxides can undergo a [3+2] cycloaddition with themselves to form a furoxan dimer. This is often observed when the concentration of the nitrile oxide is too high or the temperature is not adequately controlled. To mitigate this, add the oxidizing agent slowly to the cooled reaction mixture to keep the instantaneous concentration of the nitrile oxide low.
-
Hydrolysis Products: If the reaction conditions are not sufficiently anhydrous, the intermediate nitrile oxide can be hydrolyzed back to the oxime or other degradation products.
Protocol: Synthesis of 5-Methylbenzo[d]isoxazole-3-carbonitrile
This protocol is a representative procedure based on analogous syntheses.[3] Optimization may be required.
-
Oxime Formation:
-
Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction mixture, add water, and collect the precipitated 2-hydroxy-5-methylbenzaldehyde oxime by filtration. Dry thoroughly under vacuum.
-
-
Oxidative Cyclization:
-
Suspend the dried oxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (5% aqueous solution, 1.2 eq) dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir at 0-5 °C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-Methylbenzo[d]isoxazole-3-carbonitrile.
-
Part 2: Reduction of 5-Methylbenzo[d]isoxazole-3-carbonitrile to (5-Methylbenzo[d]isoxazol-3-yl)methanamine
This step is a standard reduction of a nitrile to a primary amine. The choice of reducing agent is critical to avoid side reactions and ensure a high yield of the desired product.
Frequently Asked Questions & Troubleshooting
Q1: My reduction is not going to completion, and I still have starting nitrile. How can I improve this?
A1: Incomplete reduction is a common issue and can be addressed by examining the reducing agent and reaction conditions.
-
Choice of Reducing Agent:
-
Borane Reagents (BH₃·THF, BH₃·SMe₂): These are generally effective and selective for nitrile reduction.[4] BH₃·SMe₂ is more stable and concentrated than BH₃·THF. Ensure you are using a sufficient excess (typically 2-3 equivalents) to drive the reaction to completion.
-
Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C): This method can be very effective but is sensitive to catalyst poisoning. Impurities (e.g., sulfur-containing compounds) in your substrate can deactivate the catalyst. Using a fresh, high-activity catalyst is crucial. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[4]
-
-
Reaction Temperature and Time: Some reductions, particularly with borane reagents, may require elevated temperatures (e.g., refluxing in THF) to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Extend the reaction time and monitor by TLC until all the starting material is consumed.
Q2: I am forming significant amounts of secondary and tertiary amine byproducts. How can I prevent this?
A2: The formation of secondary (bis((5-methylbenzo[d]isoxazol-3-yl)methyl)amine) and tertiary amines is a known side reaction in nitrile reductions, especially during catalytic hydrogenation.
-
Mechanism of Side Product Formation: The initially formed primary amine can react with an imine intermediate on the catalyst surface, leading to the formation of a secondary amine after reduction.
-
Preventative Measures:
-
Use of Ammonia: When performing catalytic hydrogenation, conducting the reaction in a solution saturated with ammonia (e.g., using methanolic ammonia as a solvent) can significantly suppress the formation of secondary and tertiary amines. The ammonia acts as a competitive inhibitor for the primary amine at the catalyst surface.[4]
-
Choice of Reductant: Switching to a chemical reductant like BH₃·THF often provides better selectivity for the primary amine and avoids these specific byproducts.
-
Table 1: Comparison of Common Nitrile Reduction Conditions
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues & Solutions |
| BH₃·THF | THF | 25 - 65 | Good selectivity for primary amine. | Decomposition of reagent; use below 35°C for safety.[4] |
| BH₃·SMe₂ | THF | 25 - 65 | More stable and concentrated than BH₃·THF.[4] | Unpleasant odor; perform in a well-ventilated fume hood. |
| H₂ / Raney Ni | Methanol, Ethanol | 25 - 50 | Cost-effective, high-throughput. | Catalyst poisoning; formation of secondary/tertiary amines (add NH₃). |
| H₂ / Pd/C | Methanol, Ethanol | 25 - 50 | Generally effective. | Formation of byproducts (add NH₃); potential for ring cleavage under harsh conditions. |
Protocol: Reduction of 5-Methylbenzo[d]isoxazole-3-carbonitrile
This protocol provides a general method using a borane reagent.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-Methylbenzo[d]isoxazole-3-carbonitrile (1.0 eq) in anhydrous THF.
-
Addition of Reductant: Cool the solution to 0 °C. Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 2.0-2.5 eq) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.
-
Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol, followed by 1M HCl.
-
Workup: Stir the mixture for 30 minutes. Remove the organic solvents in vacuo. Basify the aqueous residue with 2M NaOH until the pH is >10.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (5-Methylbenzo[d]isoxazol-3-yl)methanamine. The product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
References
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati . Biological and Molecular Chemistry. [Link]
-
Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine . MDPI. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. [Link]
-
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents . Der Pharma Chemica. [Link]
-
Nitrile to Amine - Common Conditions . Organic Chemistry Portal. [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
5-Amino-3-methyl-1,2-oxazole-4-carbonitrile . ResearchGate. [Link]
-
5-Amino-3-methyl-1,2-oxazole-4-carbonitrile . National Institutes of Health. [Link]
-
Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][5]naphthyridines . MDPI. [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines . Arkivoc. [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
Technical Support Guide: Stability & Handling of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Division.[1] I have structured this technical guide to address the specific stability profiles of (5-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS: 779268-16-5).
This compound presents a classic "heterocyclic paradox": it is robust under specific acidic conditions but exhibits a latent, catastrophic instability mechanism under strong basic conditions known as the Kemp Elimination (or a structural analog thereof).[1]
Quick Reference: Stability Matrix
| Condition | Stability Rating | Primary Chemical Event | Recommendation |
| Acidic (pH < 4) | ✅ High | Protonation of amine ( | Store as HCl salt. Best for long-term storage.[2] |
| Neutral (pH 7) | ⚠️ Moderate | Slow oxidation possible; amine is nucleophilic. | Store under inert gas (Ar/N2) at -20°C. |
| Mild Base (pH 8-9) | ⚠️ Conditional | Stable for short durations (workup). | Use |
| Strong Base (pH > 11) | ❌ Critical Failure | Ring Opening (Isoxazole | AVOID NaOH/KOH. Irreversible degradation. |
Module 1: The "Base Trap" (Critical Instability)
User Question: "I tried to free-base the HCl salt using 1M NaOH, but my yield plummeted, and LCMS shows a new peak with the same mass but different retention time. What happened?"
Technical Diagnosis: You have likely triggered a base-catalyzed ring-opening reaction.[2][3] While 1,2-benzisoxazoles are valuable scaffolds (found in drugs like Zonisamide and Risperidone intermediates), the isoxazole ring is electronically predisposed to cleavage by strong nucleophiles or bases.[1][3]
The Mechanism (Why it fails):
Under strongly basic conditions (pH > 11), the hydroxide ion (
-
Degradation Product: 2-Hydroxy-5-methylbenzonitrile (often accompanied by side chain fragments depending on the specific cleavage point).[2][3]
-
Visual Indicator: The solution often turns yellow or orange due to the formation of the phenolate anion of the degradation product.
Corrective Protocol: Safe Free-Basing Do not use strong mineral bases (NaOH, KOH).[1][3]
-
Dissolve: Dissolve the HCl salt in a minimal amount of water.
-
Buffer: Add saturated aqueous Sodium Bicarbonate (
) or Sodium Carbonate ( ) dropwise until pH reaches ~8.5–9.0. -
Extract: Immediately extract into an organic solvent (DCM or EtOAc).
-
Dry: Dry over
and concentrate without excessive heat (< 40°C).
Module 2: Acidic Stability & Storage
User Question: "Can I store this compound in DMSO or Methanol? Or should I keep it as a solid?"
Technical Diagnosis: The free amine is prone to oxidation and potential dimerization over time. The most stable form of (5-Methylbenzo[d]isoxazol-3-yl)methanamine is its Hydrochloride (HCl) salt .[2]
Why Acid Works:
Protonation of the primary amine (
Storage Protocol:
-
Form: Solid HCl salt.[3]
-
Temperature: -20°C.
-
Solvent: If solution storage is necessary, use anhydrous DMSO with 1 equivalent of HCl.[1][3] Avoid protic solvents (MeOH/EtOH) for long-term storage of the free base to prevent slow solvolysis.
Module 3: Visualizing the Degradation Pathway
The following diagram illustrates the divergent fate of the molecule under acidic vs. basic conditions.
Figure 1: Divergent stability pathways. Acidic conditions stabilize the amine via salt formation, while strong basic conditions trigger irreversible isoxazole ring cleavage.[1]
Module 4: Troubleshooting FAQ
Q: I see two peaks on HPLC after leaving the sample in Methanol overnight.
-
A: The free amine can react with atmospheric
to form carbamates or react with trace impurities in non-anhydrous methanol. Solution: Always analyze fresh samples or store as the HCl salt in DMSO.
Q: Can I use this compound in a Suzuki coupling?
-
A: Yes, but the base choice is critical. Use mild inorganic bases like
or .[1] Avoid strong alkoxides ( ) which may degrade the isoxazole ring before the coupling occurs.
Q: What is the best method to dry the free base?
-
A: Do not use high-vacuum ovens at high temperatures (>60°C). The free base is volatile and thermally sensitive. removing solvent via rotary evaporation at 30-35°C followed by a nitrogen stream is safer.[2]
References
-
Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973).[1][3] Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry. Link[1]
-
Sato, K., et al. (1982).[1][3] Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][3][4] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry (via NIH PubMed). Link
-
Vicini, P., et al. (2015).[1][3] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences. Link
-
BenchChem Technical Data. (2025). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties and stability data. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. e-journals.in [e-journals.in]
- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
Abstract
This guide provides an in-depth, comparative analysis of the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of (5-Methylbenzo[d]isoxazol-3-yl)methanamine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy.[1][2] This document moves beyond a simple protocol, elucidating the scientific rationale behind the selection of stationary phases, mobile phase optimization, and gradient design. We present supporting data from forced degradation studies to establish the method's specificity, culminating in a validated procedure that adheres to the principles outlined by the International Council for Harmonisation (ICH).[3][4] This guide is intended for researchers and analytical scientists in pharmaceutical development, offering a framework for creating self-validating and reliable analytical methods.[1][5]
Introduction: The Analytical Imperative
(5-Methylbenzo[d]isoxazol-3-yl)methanamine is a heterocyclic amine containing the benzisoxazole scaffold, a privileged structure in medicinal chemistry.[6] The quality and purity of such compounds are not merely numbers on a certificate of analysis; they are critical attributes that can influence downstream processability, final drug product stability, and ultimately, patient safety. Therefore, a highly reliable and specific analytical method is not optional but a regulatory and scientific necessity.[1][7] The objective of this work is to develop and validate a single HPLC method capable of quantifying (5-Methylbenzo[d]isoxazol-3-yl)methanamine and separating it from process-related impurities and potential degradation products—a true stability-indicating method.[8]
Foundational Strategy: Analyte Properties and Method Goals
Effective method development begins with a thorough understanding of the analyte and clear objectives, often formalized as an Analytical Target Profile (ATP).[4][9]
-
Analyte Physicochemical Profile : The structure of (5-Methylbenzo[d]isoxazol-3-yl)methanamine features a fused aromatic ring system (a strong chromophore for UV detection) and a primary amine (a basic, polar functional group). The presence of the amine dictates that mobile phase pH will be a critical parameter to control for achieving optimal peak shape. Its polarity suggests that while retention on a standard C18 column is feasible, challenges like poor retention could arise, especially for more polar impurities.[10][11]
-
Analytical Target Profile (ATP) : The method must be able to:
-
Accurately quantify the main analyte (assay).
-
Detect and quantify all known and unknown impurities and degradants above the reporting threshold (e.g., 0.05%).
-
Be specific for the analyte in the presence of its degradation products.
-
Demonstrate linearity, accuracy, and precision within the specified range.[3][12]
-
Be robust enough to handle minor variations in method parameters.
-
The Method Development Workflow: A Comparative Approach
Our development process follows a systematic, multi-step workflow designed to optimize selectivity and resolution efficiently.
Caption: HPLC Method Development Workflow.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical grade phosphoric acid and trifluoroacetic acid (TFA).
Column Selection: A Comparative Analysis
The choice of a stationary phase is arguably the most critical factor for achieving separation. Given the polar nature of the primary amine, we compared two common reversed-phase columns.
Table 1: Comparison of Stationary Phases
| Column Type | Description | Advantages for (5-Methylbenzo[d]isoxazol-3-yl)methanamine | Disadvantages | Outcome |
|---|---|---|---|---|
| Standard C18 | A conventional octadecylsilane column. | High hydrophobicity, excellent for separating non-polar impurities. | Potential for poor retention of the main peak in highly aqueous mobile phases; secondary interactions with residual silanols can cause peak tailing for the basic amine.[13] | Showed moderate tailing (Tf > 1.5) and required a higher starting organic percentage, risking loss of early-eluting polar impurities. |
| Polar-Embedded C18 | A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. | Offers alternative selectivity; enhanced retention for polar analytes; reduced silanol interactions leading to better peak shape for bases without ion-pairing agents.[10][14] | May have different selectivity for non-polar impurities compared to standard C18. | Selected. Provided superior peak shape (Tf ≈ 1.1) and allowed for a lower starting organic percentage, ensuring retention of potential polar degradants. |
Mobile Phase and Gradient Optimization
The goal is to find a mobile phase composition and gradient that resolves the main peak from all potential impurities.
-
Mobile Phase pH: The primary amine on the analyte requires a low pH mobile phase to ensure it remains in its protonated, more water-soluble form. This minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks. A pH of ~2.5-3.0 was targeted using 0.1% phosphoric acid or 0.05% TFA. Phosphoric acid was chosen for the final method due to its lower UV absorbance at low wavelengths compared to TFA.
-
Organic Modifier: Acetonitrile was selected over methanol as it generally provides better peak efficiency and lower backpressure.
-
Gradient Development: A "scouting gradient" is essential to determine the elution range of all components.[8] The gradient was then optimized to improve the resolution between closely eluting peaks, particularly between the main analyte and its degradation products identified during forced degradation.
Table 2: Gradient Optimization Summary
| Parameter | Initial Scouting Gradient | Final Optimized Gradient | Rationale for Change |
|---|---|---|---|
| Time (min) | % ACN | % ACN | |
| 0 | 10 | 5 | Lowered initial %ACN to better retain and resolve very polar impurities near the solvent front. |
| 20 | 90 | 70 | Extended the initial part of the gradient for better separation around the main peak. |
| 25 | 90 | 95 | Steeper ramp at the end to quickly elute any highly non-polar compounds. |
| 30 | 10 | 95 | Maintained a high organic wash to ensure the column is clean. |
| 35 | 10 | 5 | Shortened re-equilibration time based on system pressure stability. |
Forced Degradation: Proving Method Specificity
A method is only "stability-indicating" if it can separate the intact drug from its degradation products.[15][16] Forced degradation studies were conducted by subjecting a solution of (5-Methylbenzo[d]isoxazol-3-yl)methanamine to various stress conditions as mandated by ICH guidelines.[15] The goal is to achieve 5-20% degradation of the main peak.[5]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours. Neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 0.1N NaOH, heated at 80°C for 2 hours. Neutralized with 0.1N HCl.
-
Oxidative Degradation: 1 mL of 1 mg/mL stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid API stored in an oven at 105°C for 48 hours, then dissolved for analysis.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Observations |
|---|---|---|---|
| Acid Hydrolysis (1N HCl, 80°C) | ~15.2% | 2 | Two major degradant peaks observed, well-resolved from the main peak. |
| Base Hydrolysis (0.1N NaOH, 80°C) | ~18.5% | 3 | Significant degradation with three resolved peaks. Analyte is highly sensitive to basic conditions. |
| Oxidation (3% H₂O₂) | ~9.8% | 1 | One major degradant peak formed, baseline resolved. |
| Thermal (105°C, solid) | ~5.1% | 1 | Minor degradation, indicating good thermal stability in the solid state. |
| Photolytic (UV/Vis) | ~7.3% | 2 | Two minor degradant peaks observed after exposure. |
In all cases, the developed HPLC method successfully resolved the main (5-Methylbenzo[d]isoxazol-3-yl)methanamine peak from all degradation products, confirming the specificity and stability-indicating nature of the method.
Final Recommended Method and Validation Framework
The culmination of the development and forced degradation studies is a robust, optimized method ready for validation.
Optimized Chromatographic Conditions
Table 4: Final Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | As per "Final Optimized Gradient" in Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (determined from PDA max absorbance) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[3]
Table 5: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | Demonstrates the precision of the injection and detection system. |
| Resolution (Rs) | > 2.0 (between analyte and closest impurity) | Ensures baseline separation from the most critical pair of peaks. |
Validation Protocol (ICH Q2(R2) Framework)
The final method must undergo a full validation study as per ICH Q2(R2) guidelines to be considered fit for purpose.[4][12] The validation protocol should include:
-
Specificity: Confirmed through forced degradation and analysis of a placebo/blank.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike/recovery experiments at multiple levels (e.g., 50%, 100%, 150%), with recovery typically between 98.0% and 102.0%.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory, if required).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally to define the sensitivity of the method for impurities.
-
Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability.
Conclusion
Through a systematic and comparative approach, we have successfully developed a specific, robust, and stability-indicating RP-HPLC method for the purity analysis of (5-Methylbenzo[d]isoxazol-3-yl)methanamine. The selection of a polar-embedded C18 column was critical for achieving excellent peak shape for the basic analyte. The optimized gradient method, coupled with a low-pH mobile phase, demonstrated complete separation of the active ingredient from all process impurities and stress-induced degradants. This guide provides a clear rationale for each step of the development process, offering a comprehensive framework that aligns with modern regulatory expectations and ensures the generation of trustworthy analytical data.
References
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Ashfaq, M., et al. (2016). Selective separation, detection of zotepine and mass spectral characterization of degradants by LC–MS/MS/QTOF. Journal of Pharmaceutical and Biomedical Analysis, 120, 353-361. Available at: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
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Fawzy, T., & Kamel, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Qeios. Available at: [Link]
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El-Metwaly, A. M., et al. (2014). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]
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Sharma, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. Available at: [Link]
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A Comparative Guide to the Infrared Spectroscopy of (5-Methylbenzo[d]isoxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylbenzo[d]isoxazol-3-yl)methanamine is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a fused benzisoxazole ring system, a methyl substituent, and a primary aminomethyl group, gives rise to a unique infrared (IR) spectroscopic profile. Understanding the characteristic vibrational frequencies of this molecule is crucial for its identification, purity assessment, and for monitoring the progress of reactions in which it is involved.
This guide provides a detailed analysis of the expected IR absorption peaks for (5-Methylbenzo[d]isoxazol-3-yl)methanamine. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach. By examining the IR spectra of structurally related compounds and established group frequency correlations, we can construct a reliable predictive spectrum. This analysis is grounded in fundamental principles of vibrational spectroscopy and supported by data from analogous molecules.
Molecular Structure and Key Vibrational Modes
The structure of (5-Methylbenzo[d]isoxazol-3-yl)methanamine contains several key functional groups that give rise to characteristic IR absorption bands. A clear understanding of these groups is the first step in interpreting its IR spectrum.
Figure 1. Molecular structure of (5-Methylbenzo[d]isoxazol-3-yl)methanamine with key functional groups highlighted.
Predicted and Comparative IR Peak Assignments
The following table outlines the predicted characteristic IR absorption peaks for (5-Methylbenzo[d]isoxazol-3-yl)methanamine. These predictions are based on established group frequency data and a comparative analysis of related molecules.
| Vibrational Mode | Predicted Range (cm⁻¹) | Intensity | Comparative Data and Rationale |
| N-H Stretch (Amine) | 3400 - 3250 | Medium, two bands | Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.[1][2] This is a highly characteristic feature. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Aromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹.[3][4] |
| Aliphatic C-H Stretch (CH₃ & CH₂) | 2980 - 2850 | Medium | These peaks arise from the asymmetric and symmetric stretching of the methyl and methylene groups.[5][6] |
| C=N Stretch (Isoxazole) | 1650 - 1600 | Medium to Strong | The C=N bond within the isoxazole ring is expected in this region. For example, a C=N stretch in a related isoindole derivative was observed at 1651 cm⁻¹.[5][7] |
| Aromatic C=C Stretch | 1615 - 1450 | Medium to Strong, multiple bands | Aromatic rings exhibit several bands in this region due to ring stretching vibrations.[3][4] In a substituted benzisoxazole, peaks were seen at 1565, 1519, and 1476 cm⁻¹. |
| N-H Bend (Amine) | 1640 - 1560 | Medium to Strong | The scissoring vibration of the primary amine group is expected here, though it may overlap with the C=N stretch.[1] |
| CH₂ Bend (Scissoring) | ~1450 | Medium | The methylene group of the aminomethyl substituent will have a characteristic scissoring vibration.[6] |
| CH₃ Bend | ~1430 and ~1375 | Medium | Asymmetric and symmetric bending (umbrella) modes of the methyl group are expected at these frequencies. A C-CH₃ vibration in a related compound was noted at 1430 cm⁻¹.[7] |
| N-O Stretch (Isoxazole) | 850 - 650 | Medium to Strong | The N-O stretching vibration in isoxazole rings can be found in this lower frequency range. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The substitution pattern on the benzene ring determines the exact position of these strong bands. For a 1,2,4-trisubstituted pattern, strong bands are expected in the 885-800 cm⁻¹ region.[3][8] |
Comparative Spectral Analysis
To further refine our predictions, we can compare the expected peak locations with experimental data from structurally similar compounds.
| Compound | Key Functional Group | Observed Peak (cm⁻¹) | Vibrational Mode | Reference |
| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | Benzisoxazole Ring | 1565, 1519, 1476 | Aromatic C=C Stretch | |
| (3-para-tolyl-isoxazol-5-yl) methanol | Isoxazole Ring | ~1600 | C=N Stretch | |
| Isoindole (5-methyl-isoxazole-3-yl)-derivative | Methyl & Isoxazole | 1651, 1430 | C=N Stretch, C-CH₃ Bend | [7] |
| 3-Amino-5-methylisoxazole | Primary Amine on Isoxazole | 3290-3300 (in derivatives) | N-H Stretch | |
| Butylamine | Primary Aliphatic Amine | ~3369, ~3291 | N-H Asymmetric & Symmetric Stretch | [1][9] |
This comparative data strongly supports the predicted peak assignments for (5-Methylbenzo[d]isoxazol-3-yl)methanamine. The N-H stretching of the primary amine, the C=N and aromatic C=C stretching of the fused ring system, and the various C-H bending modes from the methyl and aminomethyl groups will be the most prominent and useful diagnostic peaks.
Experimental Protocol: Acquiring an IR Spectrum via ATR
For researchers wishing to acquire an experimental spectrum, the following protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common and convenient technique for solid and liquid samples, requiring minimal sample preparation.
Figure 2. Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid (5-Methylbenzo[d]isoxazol-3-yl)methanamine sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be processed using the spectrometer's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, followed by a baseline correction to ensure a flat spectral baseline.
-
Analysis: Identify the peak positions (in cm⁻¹) and intensities. Compare these experimental values to the predicted values in this guide to confirm the identity and assess the purity of the sample.
Conclusion
References
-
Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Mar. Chim. Heterocycl., 21(4), 1-5. Available at: [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of (5-Methylbenzo[d]isoxazol-3-yl)methanamine](https://i.imgur.com/83p1XbO.png)
